molecular formula C8H15NO B8557303 2-Ethyl-1-(hydroxyimino)cyclohexane

2-Ethyl-1-(hydroxyimino)cyclohexane

Cat. No.: B8557303
M. Wt: 141.21 g/mol
InChI Key: HTRMWUORSYXIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-(hydroxyimino)cyclohexane is a cyclohexane derivative featuring an ethyl group at position 2 and a hydroxyimino (=N-OH) group at position 1. This compound belongs to the class of oximes, which are typically derived from ketones or aldehydes via reaction with hydroxylamine. The hydroxyimino group introduces polarity and hydrogen-bonding capacity, while the ethyl substituent enhances hydrophobicity.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-(2-ethylcyclohexylidene)hydroxylamine

InChI

InChI=1S/C8H15NO/c1-2-7-5-3-4-6-8(7)9-10/h7,10H,2-6H2,1H3

InChI Key

HTRMWUORSYXIAP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1=NO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analogues

Cyclohexanone Oxime [(Hydroxyimino)cyclohexane]
  • Structure: Cyclohexanone oxime (C₆H₁₁NO) is the oxime derivative of cyclohexanone, with the hydroxyimino group replacing the ketone oxygen .
  • Properties :
    • Molecular weight: 113.16 g/mol.
    • Melting point: 89–90°C.
    • Reactivity: Undergoes Beckmann rearrangement to form caprolactam, a nylon precursor, with total conversion achieved using boron-alumina catalysts .
  • Comparison: Unlike 2-ethyl-1-(hydroxyimino)cyclohexane, cyclohexanone oxime lacks alkyl substituents, making it less hydrophobic. The ethyl group in the target compound may sterically hinder catalytic reactions or alter electronic properties .
Cycloxydim and Sethoxydim
  • Structure: Cycloxydim (C₁₇H₂₇NO₃S) and sethoxydim (C₁₇H₂₉NO₃S) are cyclohexenone derivatives with ethoxyimino (=N-OCH₂CH₃) groups and additional substituents (e.g., thiopyran, ethylthiopropyl) .
  • Properties :
    • Molecular weight: ~325–341 g/mol.
    • Applications: Used as herbicides due to their inhibition of acetyl-CoA carboxylase in grasses.
  • The cyclohexenone backbone also introduces unsaturation, enhancing reactivity toward electrophiles .
Bis[2-(hydroxyimino)cyclohexan-1-one] Copper Complex
  • Structure: A dimeric copper complex with two hydroxyimino groups coordinated to the metal center .
  • Properties: Stability: Forms stable coordination complexes due to the chelating ability of the hydroxyimino group.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Reactivity Highlights
This compound* C₈H₁₅NO 141.21 Hydroxyimino, ethyl Moderate in polar solvents Potential Beckmann rearrangement, metal coordination
Cyclohexanone oxime C₆H₁₁NO 113.16 Hydroxyimino Slightly water-soluble Beckmann rearrangement to caprolactam
Cycloxydim C₁₇H₂₇NO₃S 325.47 Ethoxyimino, thiopyran Organic solvents Herbicidal activity
Beckmann Rearrangement

Cyclohexanone oxime undergoes Beckmann rearrangement under acidic or catalytic conditions to yield caprolactam, a critical nylon precursor. The ethyl group in this compound may slow this reaction due to steric effects, though catalytic systems like boron-alumina composites (capable of total conversion in analogs) could mitigate this .

Coordination Chemistry

Hydroxyimino groups exhibit strong metal-chelating capabilities, as seen in copper complexes . The target compound could serve as a ligand in catalysis or materials science, though its ethyl group might influence binding geometry.

Stability and Hydrolysis

Oximes are prone to hydrolysis under acidic or basic conditions. The ethyl group may enhance steric protection, increasing stability compared to unsubstituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.